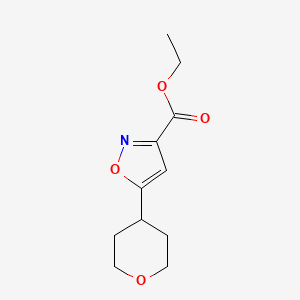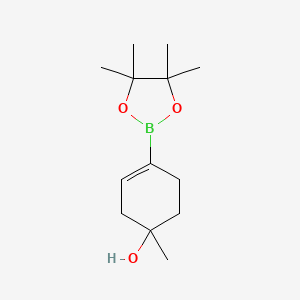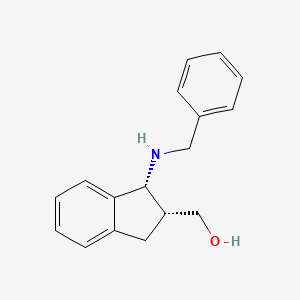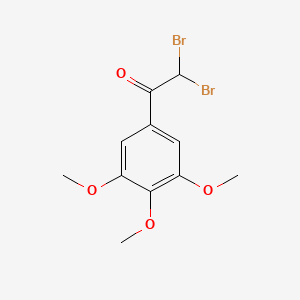
2,2-Dibromo-1-(3,4,5-trimethoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dibromo-1-(3,4,5-trimethoxyphenyl)ethanone is an organic compound characterized by the presence of two bromine atoms and a trimethoxyphenyl group attached to an ethanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-1-(3,4,5-trimethoxyphenyl)ethanone typically involves the bromination of 1-(3,4,5-trimethoxyphenyl)ethanone. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dibromo-1-(3,4,5-trimethoxyphenyl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form 1-(3,4,5-trimethoxyphenyl)ethanol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
2,2-Dibromo-1-(3,4,5-trimethoxyphenyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Mecanismo De Acción
The mechanism of action of 2,2-Dibromo-1-(3,4,5-trimethoxyphenyl)ethanone involves its interaction with nucleophilic sites on biological molecules. The bromine atoms can form covalent bonds with amino acids in proteins, leading to enzyme inhibition or modification of protein function. This interaction can affect various molecular pathways, making the compound useful in studying biological processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(3,4,5-Trimethoxyphenyl)ethanone: Lacks the bromine atoms, making it less reactive in certain chemical reactions.
2,2-Dichloro-1-(3,4,5-trimethoxyphenyl)ethanone: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.
Uniqueness
2,2-Dibromo-1-(3,4,5-trimethoxyphenyl)ethanone is unique due to the presence of bromine atoms, which enhance its reactivity and make it suitable for specific chemical transformations and biological studies. The trimethoxyphenyl group also contributes to its bioactivity and potential therapeutic applications.
Propiedades
Fórmula molecular |
C11H12Br2O4 |
|---|---|
Peso molecular |
368.02 g/mol |
Nombre IUPAC |
2,2-dibromo-1-(3,4,5-trimethoxyphenyl)ethanone |
InChI |
InChI=1S/C11H12Br2O4/c1-15-7-4-6(9(14)11(12)13)5-8(16-2)10(7)17-3/h4-5,11H,1-3H3 |
Clave InChI |
NGDYWIUWKYTQHR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methylthieno[3,2-B]pyridine-5,7-diol](/img/structure/B13709768.png)
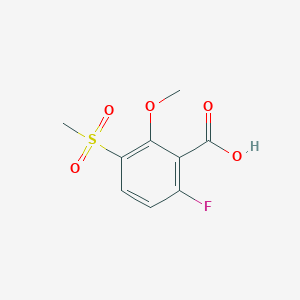
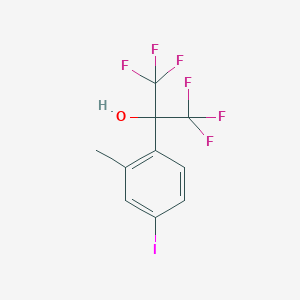
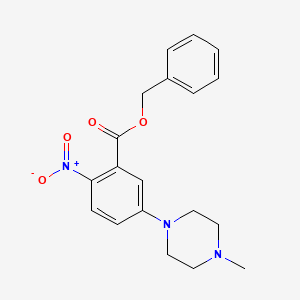
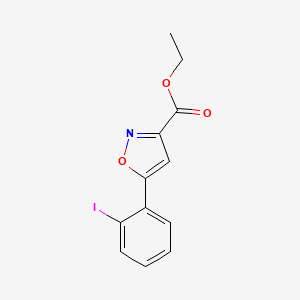
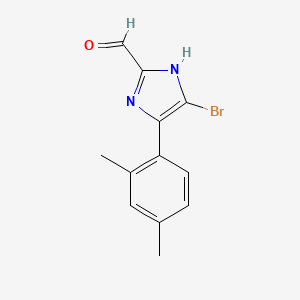


![3-Bromo-4-methyl-N-[4-(4-methyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-benzamide](/img/structure/B13709841.png)
![2-[(tert-Butylamino)methyl]-2-nitropropane-1,3-diol Hydrochloride](/img/structure/B13709848.png)
